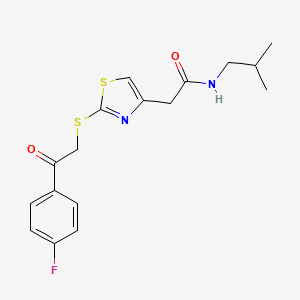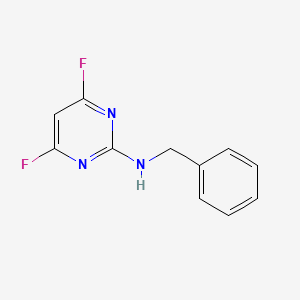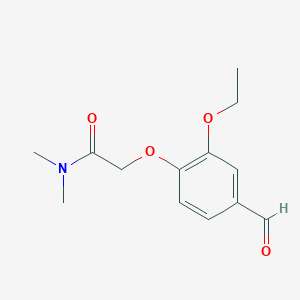
2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-isobutylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are part of some clinically applied anticancer drugs such as dasatinib and alpelisib . These compounds have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives often involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of 2-aminothiazole derivatives is typically confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis .Chemical Reactions Analysis
2-Aminothiazole derivatives can undergo a variety of chemical reactions. For example, they can be methylated, dimethylated, acylated, and carbamoylated to deliver various adducts .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminothiazole derivatives can vary widely depending on their specific structures. For example, the compound “[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETIC ACID” has a linear formula of C11H8FNO2S .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Several studies have focused on the synthesis of compounds with similar structures, exploring their potential biological activities. For instance, the synthesis of novel thiazole and pyrazole derivatives containing fluorophenyl groups has been explored, highlighting their significance in medicinal chemistry due to their antimicrobial and antitumor properties.
Antimicrobial and Antitumor Potential : Some compounds containing 4-fluorophenyl and thiazole structures have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies demonstrate the potential of such compounds in treating infections and cancer, underscoring the importance of fluorine atoms in enhancing biological activity (Darwish et al., 2014).
Optoelectronic Properties : Research into thiazole-based compounds extends beyond their biological activity. Some studies have synthesized thiazole-containing polymers to investigate their optoelectronic properties, which could have applications in materials science and engineering (Camurlu & Guven, 2015).
Mechanisms of Action : The mechanisms of action of some compounds related to your query have been explored in detail. For example, the role of orexin-1 receptor mechanisms in compulsive food consumption highlights the diverse potential applications of these compounds in understanding and treating various disorders (Piccoli et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various biochemical pathways and enzymes, or stimulate/block the receptors in the biological systems
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and the physiological context.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities
Direcciones Futuras
Given their wide range of biological activities, 2-aminothiazole derivatives continue to attract attention in medicinal chemistry and drug discovery research . Future research will likely focus on the design and synthesis of novel 2-aminothiazole derivatives with improved pharmacological properties and reduced side effects .
Propiedades
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S2/c1-11(2)8-19-16(22)7-14-9-23-17(20-14)24-10-15(21)12-3-5-13(18)6-4-12/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYAJHMXOJHULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-allyl-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835864.png)
![N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2835868.png)
![1-[2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2835869.png)

![1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2835874.png)



![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2835881.png)
![N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2835883.png)
![4-({[(7-Oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2835884.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2835885.png)


